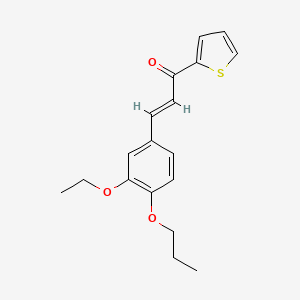
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one
説明
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the family of chalcones, which are natural compounds found in various plants.
作用機序
The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer cell growth. It has also been found to activate the Nrf2 signaling pathway, which plays a role in regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activities. However, this compound has several limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one. One potential direction is to investigate the safety and efficacy of this compound in human clinical trials. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic properties.
科学的研究の応用
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of chronic diseases, such as diabetes and arthritis.
特性
IUPAC Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-3-11-21-16-10-8-14(13-17(16)20-4-2)7-9-15(19)18-6-5-12-22-18/h5-10,12-13H,3-4,11H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQHIYUOJRKDKD-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



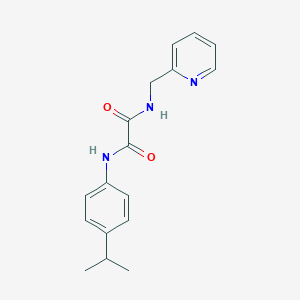
![1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899016.png)
![2-amino-4-(1-ethylpropyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3899019.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3899023.png)
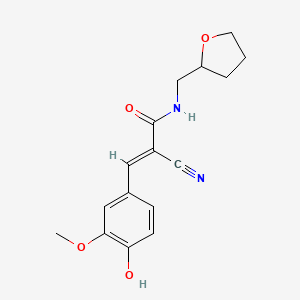
![3-(4-chlorophenyl)-4-[2-(4-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole](/img/structure/B3899036.png)
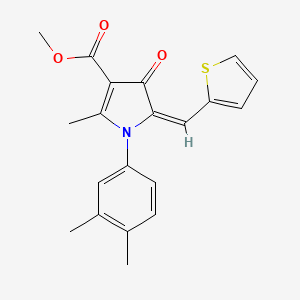
![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]benzoic acid](/img/structure/B3899051.png)

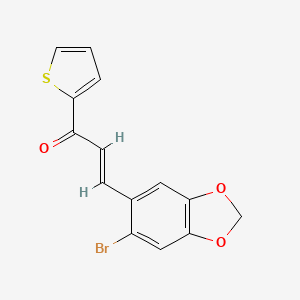
![2-chloro-10-[3-(octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propanoyl]-10H-phenothiazine di(2-butenedioate)](/img/structure/B3899087.png)
![10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3899093.png)